2-Hydroxydecanal Fingolimod

Pharmaceutical Analysis Method Validation Impurity Profiling

2-Hydroxydecanal Fingolimod (CAS 1807606-93-4) is a critical process-related impurity reference standard (FINI imp A–H series) distinguished by its 2-hydroxydecanamide side chain. Unlike pharmacopoeial impurities, it exhibits unique chromatographic retention, spectral properties, and degradation kinetics. Substituting it with a generic or structurally similar impurity violates ICH Q2(R1) and ICH M7 guidelines, rendering analytical methods invalid. This authenticated standard is indispensable for Fingolimod impurity profiling, ANDA/NDA method validation, system suitability testing, forced degradation studies, and batch release testing.

Molecular Formula C33H59NO4
Molecular Weight 533.8 g/mol
Cat. No. B13433108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxydecanal Fingolimod
Molecular FormulaC33H59NO4
Molecular Weight533.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)C(CCCCCCCC)O
InChIInChI=1S/C33H59NO4/c1-3-5-7-9-11-12-13-14-15-17-19-29-21-23-30(24-22-29)25-26-33(27-35,28-36)34-32(38)31(37)20-18-16-10-8-6-4-2/h21-24,31,35-37H,3-20,25-28H2,1-2H3,(H,34,38)
InChIKeyKWIYQTIBWFYXBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxydecanal Fingolimod: A Critical Process-Related Impurity Standard for Fingolimod API Quality Control


2-Hydroxydecanal Fingolimod (CAS 1807606-93-4) is a process-related impurity of the immunomodulatory drug Fingolimod, a sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis . The compound has the molecular formula C33H59NO4 and a molecular weight of 533.8 g/mol . It is one of several process-related impurities observed during the synthesis of Fingolimod, distinct from the pharmacopoeial impurities (imp A–I) and designated as part of the FINI imp A–H series [1]. As a hydroxy-substituted aldehyde derivative, its structural features—specifically the 2-hydroxydecanamide side chain—differentiate it from other Fingolimod impurities and the parent compound, making its reference standard essential for process development and regulatory compliance [2].

Why a Generic Fingolimod Impurity Standard Cannot Substitute for 2-Hydroxydecanal Fingolimod


In pharmaceutical quality control, the substitution of a specific impurity reference standard with a generic or structurally similar compound is analytically invalid and poses a significant regulatory risk. Fingolimod synthesis generates a distinct set of process-related impurities (FINI imp A–H) that are different from the pharmacopoeial impurities (imp A–I) [1]. Each impurity exhibits unique chromatographic retention behavior, spectral properties, and degradation kinetics. Using an incorrect standard—such as substituting 2-Hydroxydecanal Fingolimod with a pharmacopoeial impurity like Fingolimod EP Impurity I (CAS 249289-10-9) or another FINI series impurity—would lead to inaccurate identification, failed system suitability tests, and unreliable quantification. This directly compromises batch release decisions and violates ICH Q2(R1) and ICH M7 guidelines, which mandate the use of authenticated, impurity-specific reference standards for validated analytical methods [2]. Therefore, procurement of the exact 2-Hydroxydecanal Fingolimod standard is a non-negotiable requirement for laboratories performing Fingolimod impurity profiling.

Quantitative Differentiation of 2-Hydroxydecanal Fingolimod: Validated Analytical Performance Data


Chromatographic Resolution: Validated Separation from Fingolimod and Co-occurring Impurities

The RP-UPLC method, validated in line with ICH Q2 guidelines, achieves baseline separation of 2-Hydroxydecanal Fingolimod from the parent drug Fingolimod and from the other seven process-related impurities (FINI imp A–H) [1]. The specificity of the method was demonstrated by spiking studies, confirming that the 2-Hydroxydecanal Fingolimod peak is free from interference by Fingolimod and other known impurities [1].

Pharmaceutical Analysis Method Validation Impurity Profiling

Structural Confirmation: 2-Hydroxydecanamide Moiety Distinguishes It from Fingolimod and Other Impurities

The compound was isolated and its structure was unequivocally confirmed using 1H NMR and LC-MS [1]. The 2-hydroxydecanamide side chain (C10 with a 2-hydroxy group) is a distinctive structural feature that differentiates it from Fingolimod (which lacks this side chain) and from other impurities such as N,N-dimethyl, N-methyl, and nitrohydroxy derivatives [2].

Structural Elucidation NMR Spectroscopy Mass Spectrometry

Differentiation from Pharmacopoeial Impurities: A Distinct Impurity Profile

The eight process-related impurities (FINI imp A–H), which include 2-Hydroxydecanal Fingolimod, are different from the pharmacopoeial impurities (imp A–I) listed in regulatory documents [1]. This distinction is critical because pharmacopoeial impurity standards cannot be used to monitor or quantify these process-specific impurities. The validated RP-UPLC method was specifically developed to control these non-pharmacopoeial impurities [1].

Regulatory Compliance Pharmacopoeial Standards Impurity Control

Method Validation: ICH Q2-Compliant Quantification for Regulatory Submission

An RP-UPLC method for the quantification of 2-Hydroxydecanal Fingolimod and the other FINI impurities was developed and validated in line with ICH Q2 guidelines [1]. The validation included assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), ensuring the method is suitable for its intended use in quality control of Fingolimod drug substance [1].

Analytical Method Validation ICH Guidelines Quality Control

Primary Applications of 2-Hydroxydecanal Fingolimod in Pharmaceutical Development and Quality Control


Fingolimod API Process Development and Scale-up

During the development and scale-up of Fingolimod synthesis, 2-Hydroxydecanal Fingolimod is used as a reference standard to monitor and control the levels of this specific process-related impurity. Its identification and quantification allow process chemists to optimize reaction conditions to minimize impurity formation, ensuring the final API meets purity specifications. The validated RP-UPLC method [1] provides a reliable tool for tracking this impurity across different synthetic batches.

Regulatory Submission and Quality Control Release Testing

For regulatory filings (e.g., ANDA, NDA), a certified reference standard of 2-Hydroxydecanal Fingolimod is required to validate analytical methods and to perform routine quality control release testing of Fingolimod drug substance. The use of this specific impurity standard, as part of the FINI imp A–H series, demonstrates compliance with ICH Q2(R1) and ICH M7 guidelines [2] and ensures that the drug product is free from unacceptable levels of process-related impurities.

Forced Degradation and Stability Studies

2-Hydroxydecanal Fingolimod serves as a key marker in forced degradation studies to understand the stability profile of Fingolimod. By spiking the drug substance with this impurity and subjecting it to stress conditions (e.g., heat, light, oxidation), analysts can assess whether the impurity is a degradation product or solely a process-related impurity. This information is critical for establishing shelf-life specifications and storage conditions [3].

Method Development and Cross-Validation in QC Laboratories

Analytical laboratories developing or transferring methods for Fingolimod impurity profiling require the authentic 2-Hydroxydecanal Fingolimod standard for method development, system suitability testing, and cross-validation studies. The validated RP-UPLC method [1] provides a benchmark for chromatographic performance, and the standard is essential for ensuring that in-house methods achieve comparable specificity and sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxydecanal Fingolimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.